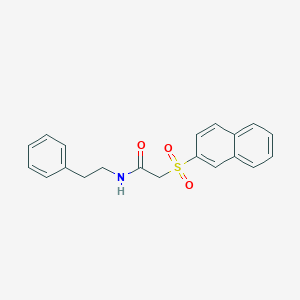
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide, also known as MNSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for use in a variety of research applications. In
科学研究应用
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Another area of research has been in the field of neurodegenerative diseases. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has neuroprotective effects against oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation and tumor growth. N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has a number of biochemical and physiological effects. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide inhibits the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various diseases. N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide also inhibits the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues.
实验室实验的优点和局限性
One advantage of using N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide in lab experiments is its potent anti-tumor activity, which makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. Another advantage is its neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegenerative diseases. However, one limitation of using N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide. One area of research could be the development of new analogs of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide with improved solubility and potency. Another area of research could be the exploration of the mechanism of action of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide and its potential targets in cancer and neurodegenerative diseases. Additionally, further studies could be conducted to investigate the potential use of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases.
Conclusion
In conclusion, N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide, or N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties make it an ideal candidate for use in a variety of research applications, including cancer treatment and neurodegenerative disease research. While there are some limitations to its use in lab experiments, there are many potential future directions for research on N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide that could lead to exciting new discoveries in the field of scientific research.
合成方法
The synthesis of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide involves the reaction of 2-naphthylsulfonyl chloride with 2-methylphenylacetic acid in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the product can be confirmed using techniques such as NMR spectroscopy and HPLC.
属性
产品名称 |
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide |
|---|---|
分子式 |
C19H17NO3S |
分子量 |
339.4 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-2-naphthalen-2-ylsulfonylacetamide |
InChI |
InChI=1S/C19H17NO3S/c1-14-6-2-5-9-18(14)20-19(21)13-24(22,23)17-11-10-15-7-3-4-8-16(15)12-17/h2-12H,13H2,1H3,(H,20,21) |
InChI 键 |
DOJAGNDTEVUUFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)


![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)

![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)